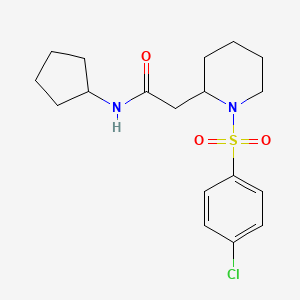

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclopentylacetamide

Description

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O3S/c19-14-8-10-17(11-9-14)25(23,24)21-12-4-3-7-16(21)13-18(22)20-15-5-1-2-6-15/h8-11,15-16H,1-7,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLLCBSOGNFRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

Introduction of the 4-Chlorophenylsulfonyl Group: The piperidine ring is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the 4-chlorophenylsulfonyl group.

Attachment of the N-Cyclopentylacetamide Moiety: The final step involves the reaction of the intermediate with cyclopentylamine and acetic anhydride to form the N-cyclopentylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclopentylacetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclopentylacetamide, we compare it with structurally related compounds from the literature, focusing on core modifications, substituent effects, and inferred physicochemical properties.

Structural Analogues with Sulfonyl/Sulfonamide Linkages

N-(1-(4-(Chloromethyl)phenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide (3)

This compound features a sulfonamide bridge and a chloromethylphenyl group. Unlike the target compound, it lacks the piperidine ring, which may reduce conformational rigidity and alter target engagement. The presence of a dimethylphenyl group could enhance steric hindrance compared to the cyclopentyl group in the target compound .- N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide Replacing the sulfonyl group with a sulfanyl (S-linker) and incorporating a thienopyrimidine heterocycle introduces distinct electronic properties. The thienopyrimidine core may confer higher aromaticity and planar geometry, influencing binding to hydrophobic pockets .

Analogues with Acetamide Modifications

- 2-(4-Chloro-2-methylphenoxy)-N-cyclopentylacetamide This compound shares the N-cyclopentylacetamide moiety with the target molecule but replaces the sulfonylpiperidine with a phenoxy-linked chlorophenyl group. The ether linkage (O-linker) may reduce metabolic stability compared to sulfonyl groups, which are more resistant to oxidative degradation. The absence of the piperidine ring simplifies the structure but limits stereochemical complexity .

- 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide Here, the cyclopentyl group is replaced with a 4-hydroxyphenyl substituent. The dimethylphenoxy group increases steric bulk, which might hinder target accessibility compared to the target compound’s piperidine-sulfonyl system .

Comparative Analysis Table

Key Findings and Implications

Sulfonyl vs. Sulfonamide/Sulfanyl Linkers : Sulfonyl groups (as in the target compound) provide stronger electron-withdrawing effects and greater metabolic stability compared to sulfonamides or sulfanyl linkers, which may degrade more readily under physiological conditions .

Cyclopentyl vs. Aromatic Substituents : The cyclopentyl group in the target compound balances lipophilicity and steric bulk, whereas aromatic substituents (e.g., hydroxyphenyl) may compromise membrane permeability or introduce unwanted polarity .

Biological Activity

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclopentylacetamide is a compound of interest due to its potential pharmacological applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclopentylacetamide is . The compound features a piperidine ring substituted with a sulfonyl group and a cyclopentylacetamide moiety, contributing to its biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of the compound exhibit significant antimicrobial activity. For instance, compounds bearing similar piperidine and sulfonamide moieties showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The antibacterial efficacy can be attributed to the structural features that enhance interaction with bacterial cell walls.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound 1 | Salmonella typhi | Moderate |

| Compound 2 | Bacillus subtilis | Strong |

| Compound 3 | Escherichia coli | Weak |

| Compound 4 | Staphylococcus aureus | Moderate |

Anticancer Activity

In vitro studies have assessed the anticancer potential of the compound using the MTT assay. Results indicate that certain derivatives exhibit promising anticancer activity, although they may not surpass standard chemotherapeutic agents like 5-fluorouracil .

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 25 |

| Compound B | MCF-7 (breast cancer) | 30 |

| Compound C | A549 (lung cancer) | 20 |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The compound has shown inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. For example, certain derivatives demonstrated IC50 values as low as against urease, indicating potent enzyme inhibition .

- Molecular Docking Studies : Computational studies using molecular docking simulations have elucidated the binding interactions between the compound and target proteins. These studies provide insights into how structural modifications can enhance biological activity.

Case Studies

- Antimicrobial Evaluation : A study synthesized several piperidine derivatives, including those with sulfonamide groups. The antimicrobial screening revealed that compounds with similar structures to 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclopentylacetamide exhibited notable antibacterial properties against multiple strains, suggesting a potential for development into therapeutic agents .

- Anticancer Screening : Another study focused on evaluating derivatives in various cancer cell lines. The results indicated that while some compounds were effective, they required further optimization to enhance their efficacy compared to existing treatments .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cyclopentylacetamide, and how are intermediates characterized?

- Synthesis Steps :

Piperidine Functionalization : React piperidine derivatives (e.g., 2-piperidinemethanol) with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group .

Acetamide Formation : Couple the sulfonylated piperidine with bromoacetyl chloride, followed by nucleophilic substitution using cyclopentylamine .

Purification : Employ column chromatography or recrystallization to isolate the final product .

- Characterization :

-

NMR Spectroscopy : Confirm regiochemistry of the piperidine ring (e.g., δ 3.2–4.1 ppm for sulfonyl-proximal protons) .

-

Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ ≈ 437.1 g/mol) .

Table 1: Representative Yields Under Different Conditions

Solvent Temperature (°C) Catalyst Yield (%) Purity (HPLC) DCM 25 DIPEA 62 98.5 THF 50 K₂CO₃ 55 97.8 Ethanol Reflux - 48 95.2 Source: Adapted from

Q. How does the sulfonyl group influence the compound’s reactivity and pharmacological potential?

- Chemical Reactivity : The electron-withdrawing sulfonyl group enhances electrophilicity at the piperidine nitrogen, facilitating nucleophilic substitutions (e.g., alkylation) .

- Pharmacological Implications : Sulfonamides exhibit high binding affinity to enzymes like carbonic anhydrase and proteases, suggesting potential anti-inflammatory or antimicrobial activity .

Advanced Research Questions

Q. How can contradictory biological activity data for analogs be resolved?

- Case Study : Analogs with para-chlorophenyl vs. tolyl groups show divergent IC₅₀ values in kinase inhibition assays.

- Resolution Strategies :

Structural Dynamics : Use molecular dynamics simulations to compare binding pocket interactions (e.g., steric clashes with bulky substituents) .

SAR Analysis : Correlate substituent electronegativity (Hammett σ values) with activity trends (e.g., 4-Cl vs. 4-OCH₃) .

- Experimental Validation : Conduct competitive binding assays with radiolabeled ligands to confirm target engagement .

Q. What methodologies optimize regioselectivity in piperidine sulfonylation?

- Challenges : Competing sulfonation at N1 vs. C2 positions of piperidine.

- Solutions :

- Protecting Groups : Temporarily block C2 with Boc groups to direct sulfonation to N1 .

- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states favoring N-sulfonylation .

Q. How can computational modeling predict off-target interactions for this compound?

- Approach :

Docking Studies : Screen against homology models of GPCRs (e.g., serotonin receptors) using AutoDock Vina .

Pharmacophore Mapping : Identify critical motifs (e.g., sulfonyl oxygen as hydrogen bond acceptor) .

- Validation : Compare predicted vs. experimental Ki values in radioligand displacement assays .

Data Discrepancy Analysis

Q. How to address inconsistencies in reported solubility and stability profiles?

- Root Causes :

- Polymorphism : Crystalline vs. amorphous forms (confirmed via XRD) .

- pH Sensitivity : Degradation in acidic conditions due to sulfonamide hydrolysis .

- Mitigation :

- Formulation Screening : Test co-solvents (e.g., PEG-400) to enhance aqueous stability .

- Accelerated Stability Studies : Monitor degradation products under forced conditions (40°C/75% RH) .

Structural Insights

Q. What role does the cyclopentyl group play in target selectivity?

- Steric Effects : The bulky cyclopentyl moiety reduces off-target binding to cytochrome P450 isoforms (e.g., CYP3A4) compared to smaller alkyl groups .

- Hydrophobic Interactions : Enhances membrane permeability (logP ≈ 3.2) compared to polar analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.